3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid
Description
3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms and a carboxylic acid group attached to a benzene ring
Properties
IUPAC Name |
3-(3-carboxy-5-fluorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)14(19)20)11-6-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITJYRWAWLSGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690897 | |
| Record name | 5,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-97-4 | |
| Record name | 5,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-fluorobenzoic acid.
Halogenation: The 3-fluorobenzoic acid undergoes halogenation to introduce a second fluorine atom at the desired position.
Carboxylation: The halogenated intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the meta position relative to the fluorine atoms.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Scientific Research Applications
3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Environmental Research: It is studied for its potential impact on the environment and its role in the degradation of pollutants.
Mechanism of Action
The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid
- 3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid
- 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid
Uniqueness
3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
